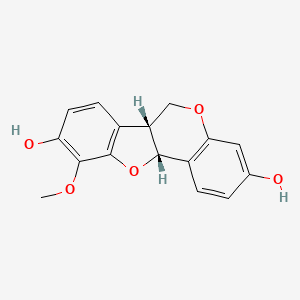

(-)-Nissolin

Descripción

Structure

3D Structure

Propiedades

Número CAS |

73340-42-8 |

|---|---|

Fórmula molecular |

C16H14O5 |

Peso molecular |

286.28 g/mol |

Nombre IUPAC |

(6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C16H14O5/c1-19-16-12(18)5-4-9-11-7-20-13-6-8(17)2-3-10(13)14(11)21-15(9)16/h2-6,11,14,17-18H,7H2,1H3/t11-,14-/m0/s1 |

Clave InChI |

FPRVFTCYJRERLF-FZMZJTMJSA-N |

SMILES |

COC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O |

SMILES isomérico |

COC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O |

SMILES canónico |

COC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of (-)-Nissolin from Astragalus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Nissolin, a pterocarpan isoflavonoid, and its glycoside derivatives are bioactive compounds found exclusively within the Astragalus genus, a staple in traditional medicine. This document provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside quantitative data on its bioactivity. Furthermore, a key signaling pathway modulated by this compound, the PI3K/Akt/NF-κB pathway, is illustrated to elucidate its mechanism of action, particularly in the context of its anti-inflammatory properties. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Astragalus species have a long history of use in traditional medicine, attributed to their rich content of bioactive secondary metabolites, including flavonoids, saponins, and polysaccharides.[1] Among these, the isoflavonoid this compound, also known as Methylnissolin or Astrapterocarpan, has garnered significant interest for its diverse pharmacological activities.[2] This pterocarpan is a key bioactive constituent absorbed into the bloodstream upon consumption of Astragalus preparations and has demonstrated anti-inflammatory, antioxidant, and anticancer properties.[2] The exclusive natural occurrence of this compound in the Astragalus genus underscores the importance of this plant as a source for its isolation and further investigation.[2] This technical guide details the discovery and isolation of this compound from Astragalus species, providing in-depth experimental protocols and quantitative data to support further research and development.

Discovery and Isolation

While the precise initial discovery and isolation report for this compound (Astrapterocarpan) could not be definitively identified in the searched literature, the methodologies for isolating pterocarpans and other isoflavonoids from Astragalus species are well-established. The following sections provide a composite experimental protocol based on these established methods, representing a likely approach to its original and subsequent isolations.

Experimental Protocols

The isolation of this compound from Astragalus root typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification.

-

Plant Material: Dried roots of Astragalus membranaceus var. mongholicus are commonly used as the starting material. The roots are first cleaned, dried, and then pulverized into a fine powder to maximize the surface area for solvent extraction.

-

Extraction: The powdered plant material is extracted with a polar solvent, typically an aqueous ethanol or methanol solution (e.g., 70-95% ethanol), at an elevated temperature under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.[2] The combined extracts are then filtered to remove solid plant debris.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the organic solvent, yielding a crude extract.

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This step aims to separate compounds based on their differential solubility, thereby enriching the fraction containing isoflavonoids like this compound. A typical partitioning scheme would involve:

-

Petroleum Ether/Hexane: To remove non-polar compounds such as fats and sterols.[3]

-

Ethyl Acetate: This fraction typically contains flavonoids and other moderately polar compounds.

-

n-Butanol: This fraction will contain more polar compounds, including glycosides.

The ethyl acetate fraction is often the most enriched in isoflavonoids and is carried forward for further purification.

A combination of chromatographic techniques is employed for the final isolation and purification of this compound.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or other stationary phases. A gradient elution system with increasing solvent polarity (e.g., a mixture of chloroform and methanol) is used to separate the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative separation of natural products. A two-phase solvent system, such as ethyl acetate-ethanol-water, is used. The crude or partially purified extract is injected into the HSCCC system, and the fractions containing the target compound are collected. This method can yield high-purity compounds in significant quantities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC with a C18 column is often used. An isocratic or gradient mobile phase of methanol-water or acetonitrile-water allows for the isolation of highly pure this compound.

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

X-ray Crystallography: To definitively determine the three-dimensional structure of the molecule in its crystalline form.[2]

Experimental Workflow Diagram

Caption: Generalized workflow for the extraction and isolation of this compound.

Quantitative Data

The following tables summarize the quantitative data related to the content and biological activity of this compound (Methylnissolin) and its glycoside, as reported in various studies.

Table 1: Content of this compound (Methylnissolin) and its Glycoside in Astragalus

| Astragalus Species/Variety | Geographic Origin | Plant Part | Compound | Content (µg/g) | Reference |

| A. membranaceus var. mongholicus | Shanxi, China | Root | Methylnissolin-3-O-glucoside | Highest among tested regions | [2] |

| A. membranaceus var. mongholicus | Gansu, China | Root | Methylnissolin | Highest among tested regions | [2] |

| A. membranaceus | Shanxi, China | Xylem | Methylnissolin | Varies | [2] |

| A. membranaceus | Shanxi, China | Bark | Methylnissolin | Varies | [2] |

| A. membranaceus | Gansu, China | Xylem | Methylnissolin | Varies | [2] |

| A. membranaceus | Gansu, China | Bark | Methylnissolin | Varies | [2] |

| A. membranaceus | Inner Mongolia, China | Xylem | Methylnissolin | Varies | [2] |

| A. membranaceus | Inner Mongolia, China | Bark | Methylnissolin | Varies | [2] |

| A. membranaceus | Heilongjiang, China | Xylem | Methylnissolin | Varies | [2] |

| A. membranaceus | Heilongjiang, China | Bark | Methylnissolin | Varies | [2] |

Note: The exact quantitative values were presented graphically in the source material, with relative comparisons highlighted.

Table 2: Bioactivity of this compound (Methylnissolin) and its Derivatives

| Compound | Biological Activity | Assay | Cell Line/Model | IC₅₀ / Activity | Reference |

| Methylnissolin | Anticancer | MTT Assay | SiHa (cervical cancer) | 187.4 µM (48h) | [2] |

| Methylnissolin-3-O-glucoside | Anticancer | MTT Assay | KYSE150 (esophageal carcinoma) | 186.44 µM (24h), 119.23 µM (48h) | [2] |

| Methylnissolin-3-O-glucoside | Anticancer | MTT Assay | Normal esophageal epithelial cells | 293.27 µM (24h), 172.91 µM (48h) | [2] |

| Methylnissolin-3-O-glucoside | Anti-inflammatory | IL-12 p40 production inhibition | LPS-induced bone marrow-derived dendritic cells | Weak inhibition at 25 µM | [2] |

| Methylnissolin-3-O-glucoside | Antioxidant | ARE-dependent luciferase activity | Nrf2-HepG2 stable cells | ~2-fold increase at 5 µM, ~20-fold increase at 80 µM | [4] |

| Methylnissolin-3-O-glucoside | Cytoprotection | H₂O₂-induced cell death | EA.hy926 cells | Dose-dependent protection from 5-80 µM | [4] |

Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, through the modulation of the PI3K/Akt/NF-κB signaling pathway. This pathway is a critical regulator of the cellular inflammatory response.

PI3K/Akt/NF-κB Signaling Pathway and the Role of this compound

In a resting cell, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.

The PI3K/Akt pathway is an upstream regulator of NF-κB activation. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and activate the IKK complex, thus promoting NF-κB-mediated inflammation.

This compound is proposed to inhibit this pathway by targeting the IKK complex, thereby preventing the phosphorylation and degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm and a subsequent reduction in the expression of pro-inflammatory mediators.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Conclusion

This compound, a pterocarpan isoflavonoid unique to the Astragalus genus, presents a promising scaffold for the development of novel therapeutics. Its well-documented anti-inflammatory, antioxidant, and anticancer activities, coupled with a growing understanding of its molecular mechanisms, make it a compelling subject for further investigation. This technical guide provides a foundational overview of the discovery, isolation, and biological properties of this compound, intended to facilitate and inspire future research in this area. The detailed experimental protocols and quantitative data compiled herein offer a practical resource for scientists and drug development professionals seeking to explore the therapeutic potential of this fascinating natural product. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its extraction and purification for potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A Natural Compound Methylnissolin: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ‘Frankenstein’ protocol for nuclei isolation from fresh and frozen tissue for snRNAseq [protocols.io]

- 4. Cytoprotection against Oxidative Stress by Methylnissolin-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methylnissolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylnissolin, an isoflavonoid compound, has garnered significant interest within the scientific community due to its potential therapeutic applications. A comprehensive understanding of its physicochemical properties is paramount for its development as a pharmaceutical agent. This technical guide provides a detailed overview of the known physicochemical characteristics of Methylnissolin, outlines experimental protocols for their determination, and explores the key signaling pathways it modulates. All quantitative data are presented in a clear tabular format, and complex biological and experimental workflows are visualized using diagrams to facilitate comprehension.

Physicochemical Properties of Methylnissolin

Methylnissolin (also known as Astrapterocarpan) is an isoflavonoid with a pterocarpan core structure.[1] A summary of its key physicochemical properties is provided in Table 1. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₇H₁₆O₅ | Experimental | [1][2] |

| Molecular Weight | 300.31 g/mol | Calculated | [1][2][3] |

| IUPAC Name | 9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | --- | |

| SMILES | COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC | --- | |

| Density | 1.3 ± 0.1 g/cm³ | Experimental | [1] |

| Melting Point | Not Experimentally Determined | --- | |

| Boiling Point | 428.9 ± 45.0 °C at 760 mmHg | Predicted | [4] |

| ACD/LogP | 2.45 | Calculated | [1] |

| pKa | 9.44 ± 0.20 | Predicted | [4] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | Qualitative | [4] |

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of a compound's physicochemical properties is essential for drug development. The following sections detail standard experimental protocols that can be adapted for the determination of Methylnissolin's melting point, solubility, and pKa.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered Methylnissolin is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point of the sample.

-

Replicate: The measurement should be repeated at least twice to ensure accuracy.

Quantitative Solubility Determination

Determining the solubility of a compound in various solvents is crucial for formulation development and understanding its behavior in biological systems.

Principle: The saturation solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of Methylnissolin is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker. They are agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of Methylnissolin is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in units such as mg/mL or g/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at different physiological pH values.

Principle: Potentiometric titration is a common method for determining the pKa of a compound. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beakers

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known concentration of Methylnissolin is dissolved in a suitable solvent system (e.g., a co-solvent of water and a miscible organic solvent like methanol or DMSO may be necessary due to its low aqueous solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (if the compound is acidic) or a strong acid (if the compound is basic). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

Modulated Signaling Pathways

Methylnissolin has been reported to exert its biological effects by modulating several key intracellular signaling pathways.[1][5] Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

RIPK2/ASK1 Signaling Pathway

The Receptor-Interacting Protein Kinase 2 (RIPK2) and Apoptosis Signal-regulating Kinase 1 (ASK1) pathway is involved in inflammatory and stress responses.

Caption: Methylnissolin inhibits the RIPK2/ASK1 signaling pathway.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and metabolism.

Caption: Methylnissolin modulates the PI3K/AKT signaling pathway.

IκB/NF-κB Signaling Pathway

The Inhibitor of kappa B (IκB)/Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses.

Caption: Methylnissolin inhibits the IκB/NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.

Caption: Methylnissolin modulates the MAPK signaling pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is the primary cellular defense mechanism against oxidative stress.

Caption: Methylnissolin modulates the Nrf2/HO-1 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Methylnissolin. While key identifiers and some experimental and predicted data are available, further experimental determination of properties such as melting point, boiling point, and quantitative solubility is necessary for a complete characterization. The provided experimental protocols offer a starting point for researchers to obtain this critical data. Furthermore, the elucidation of Methylnissolin's interactions with key signaling pathways offers valuable insights into its potential therapeutic mechanisms, paving the way for future research and drug development efforts.

References

- 1. Methylnissolin CAS#: 73340-41-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Methylnissolin | C17H16O5 | CID 5319733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling (-)-Nissolin: A Technical Guide to its Structure and Stereochemistry

For Immediate Release

A comprehensive technical guide detailing the structure elucidation and stereochemical assignment of (-)-Nissolin, a naturally occurring pterocarpan, has been compiled for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth analysis of the molecule's structural features, the experimental methodologies used for its characterization, and insights into its potential biological significance.

This compound, with the systematic name (6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol and a molecular formula of C16H14O5, is a member of the pterocarpan class of isoflavonoids. These compounds are known for their presence in the plant kingdom, particularly in the family Fabaceae, and often exhibit a range of biological activities. The absolute stereochemistry of this compound has been established as (6aR, 11aR), a crucial determinant of its biological function.

Spectroscopic and Physical Data

The structural framework of this compound has been elucidated through a combination of spectroscopic techniques. While the original detailed experimental values for this compound require retrieval from seminal literature, a closely related metabolic product, identified as 9-demethyl-astrapterocarpan (Nissolin), has been characterized, confirming the core structure. The elucidation of such molecules typically relies on a suite of analytical methods.

| Data Type | Description |

| Molecular Formula | C16H14O5 |

| Systematic Name | (6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

| Stereochemistry | 6aR, 11aR |

| 1H NMR Spectroscopy | Provides information on the number and connectivity of protons in the molecule. |

| 13C NMR Spectroscopy | Reveals the carbon skeleton of the molecule. |

| Mass Spectrometry | Determines the molecular weight and elemental composition. |

| Specific Rotation | Confirms the chiral nature of the molecule and the identity of the enantiomer. |

Experimental Protocols: A Methodological Overview

The determination of the structure and stereochemistry of a natural product like this compound follows a rigorous experimental workflow.

1. Isolation and Purification: The initial step involves the extraction of the compound from its natural source, such as plants from the Lathyrus genus. This is typically achieved through solvent extraction, followed by a series of chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

2. Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to piece together the molecular structure, identifying the connectivity of atoms and the carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental formula of the compound.

3. Stereochemical Assignment:

-

Optical Rotation: The specific rotation of the purified compound is measured using a polarimeter. A negative value indicates a levorotatory compound, hence the designation "(-)".

-

Circular Dichroism (CD) Spectroscopy: This technique is often used to determine the absolute configuration of chiral centers by comparing the experimental CD spectrum with that of known related compounds or with theoretically calculated spectra.

-

Total Synthesis: The unambiguous confirmation of the proposed structure and stereochemistry is often achieved through the total chemical synthesis of the target molecule and comparison of its spectroscopic and physical properties with those of the natural product.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, extensive research on its methylated derivative, Methylnissolin (also known as Astrapterocarpan), provides significant insights into the potential biological activities of this class of compounds.[1] Pterocarpans, in general, are recognized for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[1][2][3][4][5]

Methylnissolin has been shown to modulate several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and survival.[1] These include:

-

PI3K/AKT Pathway: This pathway is crucial for cell growth, survival, and metabolism.

-

NF-κB Pathway: A key regulator of the inflammatory response.

-

MAPK Pathway: Involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis.

-

Nrf2/HO-1 Pathway: A primary defense mechanism against oxidative stress.

-

RIPK2/ASK1 Pathway: Involved in inflammatory and stress responses.[1]

The modulation of these pathways by Methylnissolin suggests that this compound may possess similar therapeutic potential.

References

- 1. Identification and characterization of key enzymes pterocarpan prenyltransferase and pterocarpan reductase in the biosynthetic pathway of glabridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pterocarpin synthase - Wikipedia [en.wikipedia.org]

In Vitro Biological Activity of Methylnissolin: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the in vitro biological activities of methylnissolin, a pterocarpan isoflavonoid. While the initial focus of this guide was (-)-Nissolin, a comprehensive literature review revealed a scarcity of specific data for this compound. However, extensive research is available for the closely related derivative, methylnissolin. This document summarizes the key findings from in vitro studies on methylnissolin and its glycoside, methylnissolin-3-O-glucoside, focusing on their anti-inflammatory, anti-cancer, and antioxidant properties. The information presented is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on methylnissolin and its glycoside.

Table 1: Anti-inflammatory Activity of Methylnissolin and its Glycoside

| Compound | Cell Line | Inducer | Concentration | Effect | Reference |

| Methylnissolin & its glycoside | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Starting at 3.3 µM | Dose-dependent inhibition of the IκB/NF-κB signaling pathway.[1] | [1] |

| Methylnissolin-3-O-glucoside | Primary mouse spleen cells | Concanavalin A (2.5 µmol) | 30 µM | Significant inhibition of T cell proliferation after 48 hours.[1] | [1] |

| Methylnissolin-3-O-glucoside | 3T3-L1 and RAW264.7 co-culture | - | Up to 100 µM | Significant inhibition of IL-6 and MCP-1 production.[1] | [1] |

| Methylnissolin-3-O-glucoside | Primary bone marrow-derived dendritic cells | LPS | 25 µM | Weak inhibitory effects on IL-12 p40 production.[1] | [1] |

Table 2: Anti-Cancer Activity of Methylnissolin

| Compound | Cell Line | Assay | Metric | Value | Reference |

| Methylnissolin | SiHa (cervical cancer) | CCK8 cytotoxicity assay | IC50 (48 hours) | 187.4 µM | [1] |

| Methylnissolin | SiHa (cervical cancer) | Flow cytometry | Early Apoptosis | 81.01% (vs. 14.91% in control) | [1] |

| Methylnissolin | A10 cells | - | - | At 10 µM, inhibited PDGF-BB-induced phosphorylation of ERK1/2, suppressing cell proliferation and DNA synthesis.[1] | [1] |

Table 3: Antioxidant Activity of Methylnissolin-3-O-glucoside

| Compound | Cell Line/Assay | Metric | Concentration | Effect | Reference |

| Methylnissolin-3-O-glucoside | EA.hy926 cells | ARE-dependent luciferase activity | 5 µM | ~2-fold enhancement of reporter gene induction.[2] | [2] |

| Methylnissolin-3-O-glucoside | EA.hy926 cells | ARE-dependent luciferase activity | 80 µM | 20-fold enhancement of reporter gene induction.[2] | [2] |

| Methylnissolin-3-O-glucoside | EA.hy926 cells | Western Blot | 80 µM | Time-dependent increase in Nrf2 protein expression from 2 to 16 hours.[2] | [2] |

| Methylnissolin-3-O-glucoside | EA.hy926 cells | Western Blot | 80 µM | Time-dependent increase in HO-1 protein expression from 1 to 24 hours.[2] | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the data presentation tables.

Anti-inflammatory Activity Assays

-

Cell Culture and Treatment:

-

RAW 264.7 macrophages were cultured in appropriate media. For inflammatory stimulation, cells were treated with lipopolysaccharide (LPS). Methylnissolin and its glycoside were added at varying concentrations, with a minimum effective concentration noted at 3.3 µM.[1]

-

Primary mouse spleen cells were isolated and cultured. T cell proliferation was induced by Concanavalin A (2.5 µmol). Methylnissolin-3-O-glucoside was added at a concentration of 30 µM for 48 hours.[1]

-

3T3-L1 preadipocytes and RAW264.7 macrophages were co-cultured. Methylnissolin-3-O-glucoside was added at concentrations up to 100 µM.[1]

-

-

Analysis of Inflammatory Markers:

-

NF-κB Pathway: The inhibition of the IκB/NF-κB pathway was assessed by measuring the phosphorylation of IκB-α and the nuclear translocation of the p65 subunit, likely via Western blotting and immunofluorescence, respectively.[1]

-

Cytokine Production: The levels of pro-inflammatory cytokines such as IL-6, MCP-1, and IL-12 p40 in the cell culture supernatant were quantified, presumably using ELISA or similar immunoassay techniques.[1]

-

Gene Expression: Inhibition of COX-2 and iNOS expression was likely determined by RT-PCR or Western blotting.[1]

-

Anti-Cancer Activity Assays

-

Cell Lines:

-

Cytotoxicity Assay:

-

The CCK8 (Cell Counting Kit-8) assay was used to determine the time- and dose-dependent inhibitory effect of methylnissolin on SiHa cells. The half-maximal inhibitory concentration (IC50) was calculated after 48 hours of treatment.[1]

-

-

Apoptosis Assay:

-

Flow cytometry was employed to analyze the induction of apoptosis in SiHa cells treated with methylnissolin. Cells were likely stained with Annexin V and Propidium Iodide to differentiate between early and late apoptotic cells.[1]

-

-

Cell Proliferation and Signaling:

-

A10 cells were stimulated with Platelet-Derived Growth Factor-BB (PDGF-BB). The effect of methylnissolin (10 µM) on cell proliferation and DNA synthesis was measured. The phosphorylation status of ERK1/2, PDGF-β-receptor, Akt, and p38 MAP kinase was assessed, likely by Western blotting, to determine the selectivity of methylnissolin's action.[1]

-

Antioxidant Activity Assays

-

Cell Line and Treatment:

-

EA.hy926 endothelial cells were used. Cells were treated with varying concentrations of methylnissolin-3-O-glucoside (5 µM to 80 µM).[2]

-

-

Nrf2 Activation Assay:

-

Luciferase Reporter Assay: EA.hy926 cells were transfected with a construct containing an Antioxidant Response Element (ARE)-driven luciferase reporter gene. The induction of the reporter gene was measured after treatment with methylnissolin-3-O-glucoside to quantify Nrf2 activation.[2]

-

Western Blot Analysis: The expression levels of nuclear Nrf2 and downstream target proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) were determined by Western blotting in EA.hy926 cells treated with methylnissolin-3-O-glucoside. Histone H3 was used as a nuclear loading control.[2]

-

Immunofluorescence: The nuclear translocation of Nrf2 was visualized in EA.hy926 cells using immunofluorescence staining with an anti-Nrf2 antibody and DAPI for nuclear counterstaining. Images were acquired using a high-content imaging system.[2]

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Experimental Workflows

References

- 1. A Natural Compound Methylnissolin: Physicochemical Properties, Pharmacological Activities, Pharmacokinetics and Resource Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytoprotection against Oxidative Stress by Methylnissolin-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Methylnissolin and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnissolin, a pterocarpan isoflavonoid primarily isolated from the medicinal plant Astragalus membranaceus, has garnered interest for its potential therapeutic properties. While research on the direct anti-cancer mechanism of Methylnissolin is limited, studies on its derivatives, particularly 3,9-Di-O-Methylnissolin (DOM), provide significant insights into its potential as an anti-neoplastic agent. This technical guide synthesizes the current understanding of the mechanism of action of Methylnissolin derivatives in cancer cell lines, with a focus on the data available for 3,9-Di-O-Methylnissolin in gastric cancer.

Core Mechanism of Action: Insights from 3,9-Di-O-Methylnissolin (DOM) in Gastric Cancer

Recent studies on gastric cancer cell lines have elucidated a key mechanism through which 3,9-Di-O-Methylnissolin (DOM) exerts its anti-tumor effects. The primary pathway identified involves the suppression of the RIPK2-mediated NF-κB signaling cascade.[1]

RIPK2/NF-κB Signaling Pathway Inhibition

3,9-Di-O-Methylnissolin has been shown to significantly reduce the expression of Receptor-Interacting Protein Kinase 2 (RIPK2) in gastric cancer cells.[1] RIPK2 is a crucial mediator in the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation. By downregulating RIPK2, DOM effectively inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition of the NF-κB signaling pathway is a cornerstone of DOM's anti-cancer activity, leading to a reduction in pro-inflammatory cytokines such as IL-1β and IL-6, and ultimately suppressing the malignant progression of gastric cancer cells.[1]

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of the NF-κB pathway by 3,9-Di-O-Methylnissolin culminates in two critical anti-cancer outcomes: the induction of apoptosis and cell cycle arrest.

-

Apoptosis: DOM treatment leads to an increased rate of apoptosis in gastric cancer cells. This is evidenced by an increase in Hoechst 33258 fluorescence intensity, a common indicator of apoptotic nuclear condensation.[1]

-

Cell Cycle Arrest: The compound effectively blocks the cell cycle at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[1] This is demonstrated by a reduction in EdU-positive cells and a decreased rate of colony formation.[1]

Quantitative Data on the Effects of 3,9-Di-O-Methylnissolin

The following tables summarize the quantitative data from studies on the effects of 3,9-Di-O-Methylnissolin on gastric cancer cell lines.

Table 1: Effects of 3,9-Di-O-Methylnissolin on Gastric Cancer Cell Viability and Proliferation

| Parameter | Cell Line | Concentration (µg/mL) | Result |

| Cell Viability | Gastric Cancer Cells | 200, 400, 800 | Significant decrease |

| EdU-Positive Cells | Gastric Cancer Cells | 200, 400, 800 | Significant reduction |

| Colony Formation Rate | Gastric Cancer Cells | 200, 400, 800 | Significant decrease |

Data extracted from a study on the effects of 3,9-Di-O-Methylnissolin on gastric cancer cells.[1]

Table 2: Effects of 3,9-Di-O-Methylnissolin on Cell Cycle and Apoptosis in Gastric Cancer Cells

| Parameter | Cell Line | Concentration (µg/mL) | Result |

| Cell Cycle | Gastric Cancer Cells | 200, 400, 800 | Arrest at G0/G1 phase |

| Apoptosis Rate | Gastric Cancer Cells | 200, 400, 800 | Significant increase |

| Hoechst 33258 Fluorescence | Gastric Cancer Cells | 200, 400, 800 | Increased intensity |

Data extracted from a study on the effects of 3,9-Di-O-Methylnissolin on gastric cancer cells.[1]

Table 3: Effects of 3,9-Di-O-Methylnissolin on Migration, Invasion, and Protein Expression in Gastric Cancer Cells

| Parameter | Cell Line | Concentration (µg/mL) | Result |

| Migration Rate | Gastric Cancer Cells | 200, 400, 800 | Significant decrease |

| Invasion Rate | Gastric Cancer Cells | 200, 400, 800 | Significant decrease |

| p-IκBα Expression | Gastric Cancer Cells | 200, 400, 800 | Significant reduction |

| p-NF-κB p65 Expression | Gastric Cancer Cells | 200, 400, 800 | Significant reduction |

| RIPK2 Expression | Gastric Cancer Cells | 200, 400, 800 | Notable reduction |

Data extracted from a study on the effects of 3,9-Di-O-Methylnissolin on gastric cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 3,9-Di-O-Methylnissolin's effect on gastric cancer.

Cell Culture and Treatment

-

Cell Lines: Human gastric cancer cell lines (e.g., AGS, MKN-45) and a normal gastric epithelial cell line (GES-1) are used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are treated with varying concentrations of 3,9-Di-O-Methylnissolin (e.g., 200, 400, and 800 µg/mL) for specified time periods (e.g., 24 or 48 hours) to assess its effects.

Cell Viability Assay (CCK-8)

-

Procedure: Cells are seeded in 96-well plates. After adherence, they are treated with different concentrations of DOM. Following the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated. The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

Cell Cycle Analysis (Flow Cytometry)

-

Procedure: Treated and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight. The cells are then washed again and resuspended in a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Hoechst 33258 Staining)

-

Procedure: Cells grown on coverslips are treated with DOM. After treatment, the cells are fixed with 4% paraformaldehyde and then stained with Hoechst 33258 solution. The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Cell Proliferation Assay (EdU Staining)

-

Procedure: Cells are incubated with 5-ethynyl-2'-deoxyuridine (EdU). After treatment with DOM, the cells are fixed, permeabilized, and the EdU incorporated into the DNA is detected by a fluorescent azide-coupling reaction. The percentage of EdU-positive (proliferating) cells is determined by fluorescence microscopy.

Migration and Invasion Assays (Transwell Assay)

-

Migration: Cells are seeded in the upper chamber of a Transwell insert. The lower chamber is filled with a medium containing a chemoattractant. After incubation, the non-migrated cells on the upper surface of the membrane are removed, and the cells that have migrated to the lower surface are fixed, stained, and counted.

-

Invasion: The procedure is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel to simulate the extracellular matrix.

Western Blot Analysis

-

Procedure: Total protein is extracted from treated and control cells. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., RIPK2, p-IκBα, p-NF-κB p65, and a loading control like β-actin). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

The available evidence strongly suggests that 3,9-Di-O-Methylnissolin, a derivative of Methylnissolin, exhibits significant anti-cancer activity in gastric cancer cell lines. Its mechanism of action is centered on the inhibition of the RIPK2/NF-κB signaling pathway, leading to the induction of apoptosis and cell cycle arrest.

Further research is warranted to:

-

Investigate the direct anti-cancer effects and mechanism of action of the parent compound, Methylnissolin.

-

Explore the efficacy of Methylnissolin and its derivatives in other cancer cell lines and in vivo models.

-

Elucidate the full spectrum of molecular targets and signaling pathways modulated by these compounds.

A deeper understanding of the anti-cancer properties of Methylnissolin and its derivatives will be crucial for their potential development as novel therapeutic agents in oncology.

References

The Modulatory Role of (-)-Nissolin in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Nissolin, a pterocarpan isoflavonoid, and its derivatives have emerged as significant modulators of key cellular signaling pathways, demonstrating a range of biological activities including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Pathways Modulated by this compound and Its Derivatives

This compound and its glycoside derivative, Methylnissolin-3-O-β-d-glucopyranoside (MNG), have been shown to influence a spectrum of signaling networks crucial for cellular homeostasis and disease progression. The primary pathways affected include:

-

PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation.

-

IκB/NF-κB Signaling Pathway: A key regulator of the inflammatory response and cell survival.

-

MAPK Signaling Pathway: This cascade is involved in cellular responses to a variety of external stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

-

Nrf2/HO-1 Signaling Pathway: The master regulator of the cellular antioxidant response.

Quantitative Data on the Effects of this compound Derivatives

The following tables summarize the available quantitative data on the biological effects of Methylnissolin-3-O-β-d-glucopyranoside (MNG), a key derivative of this compound.

Table 1: Cytotoxicity of Methylnissolin-3-O-glucoside [1]

| Cell Line | Treatment Duration | IC50 (μM) |

| KYSE150 (Esophageal Carcinoma) | 24 h | 186.44 |

| 48 h | 119.23 | |

| Normal Esophageal Epithelial Cells | 24 h | 293.27 |

| 48 h | 172.91 |

Table 2: Effect of Methylnissolin-3-O-β-d-glucopyranoside (MNG) on Nrf2-ARE Pathway Activity [2]

| MNG Concentration (μM) | Fold Increase in ARE-dependent Luciferase Activity |

| 5 | ~2 |

| 80 | ~20 |

Table 3: Effect of Methylnissolin-3-O-β-d-glucopyranoside (MNG) on Inflammatory Mediators [3]

| Treatment | Target Protein/Cytokine | Effect |

| 100 μM MNG | C/EBPα | Decreased protein expression |

| C/EBPβ | Decreased protein expression | |

| PPARγ | Decreased protein expression | |

| COX-2 | Decreased protein expression | |

| iNOS | Decreased protein expression | |

| IL-6 | Inhibited production | |

| MCP-1 | Inhibited production |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known and proposed mechanisms of action of this compound and its derivatives on key signaling pathways.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Activation of the Nrf2/HO-1 pathway by MNG.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Target cancer cell line

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to quantify the changes in the phosphorylation status of key proteins in signaling pathways upon treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of the target protein)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p65 or anti-total-p65) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.

NF-κB Luciferase Reporter Assay

This assay is used to measure the effect of this compound on NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include appropriate controls (untreated, vehicle-treated, and activator-only).

-

Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit protocol.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the this compound-treated wells to the activator-only wells.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding

This protocol is used to determine if this compound treatment leads to the binding of Nrf2 to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and sonication buffers

-

Anti-Nrf2 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting ARE-containing regions of Nrf2 target genes (e.g., HO-1, NQO1)

-

qPCR master mix and instrument

Procedure:

-

Cross-linking and Chromatin Preparation: Treat cells with this compound. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with Proteinase K to digest proteins. Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the ARE regions of Nrf2 target genes. Use input DNA (chromatin before immunoprecipitation) for normalization.

-

Data Analysis: Calculate the fold enrichment of Nrf2 binding to the ARE regions in this compound-treated cells compared to control cells.

Conclusion

This compound and its derivatives, particularly Methylnissolin-3-O-β-d-glucopyranoside, demonstrate significant potential as modulators of key signaling pathways implicated in inflammation, oxidative stress, and cancer. The provided quantitative data and experimental protocols offer a foundation for further research into the therapeutic applications of these compounds. Future studies should focus on elucidating the direct molecular targets of this compound to further refine our understanding of its mechanism of action and to facilitate the development of novel therapeutics.

References

- 1. Transcription factor Nrf2: examination of nuclear protein levels by immunoblotting and promoter response element binding by chromatin immunoprecipitation (ChIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. Dual Beneficial Effects of Methylnissolin-3-O-β-d-Glucopyranoside on Obesity-Induced Inflammatory Responses in Adipocyte-Macrophage Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetics and In Vivo Metabolism of Methylnissolin

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and in vivo metabolism of Methylnissolin, an isoflavonoid compound with significant therapeutic potential. The information is compiled from recent scientific literature to aid researchers and professionals in drug development.

Pharmacokinetics of Methylnissolin

Methylnissolin, also known as Astrapterocarpan, is a pterocarpan isoflavonoid found exclusively in plants of the Astragalus genus.[1][2] It has demonstrated favorable pharmacokinetic properties, including good oral bioavailability, which makes it a promising candidate for further drug development.[1]

Pharmacokinetic Parameters

A study involving the oral administration of Bufei Huoxue capsules, which contain Astragalus mongholicus as a primary herb, to rats provided key pharmacokinetic parameters for Methylnissolin. The results indicated rapid absorption and a prolonged retention time in the body.[1]

Table 1: Pharmacokinetic Parameters of Methylnissolin in Rats

| Parameter | Value (Mean ± SD) | Unit |

| Tmax | 0.74 ± 0.59 | h |

| Cmax | 1.04 ± 0.26 | µg/L |

| AUC0-t | 5.69 ± 1.41 | µg/L·h |

| AUC0-∞ | 6.10 ± 1.52 | µg/L·h |

| T1/2z | 4.88 ± 1.82 | h |

| MRT0-t | 5.97 ± 1.71 | h |

| Data from a study where rats were administered Bufei Huoxue capsules.[1] |

Experimental Protocol: Pharmacokinetic Analysis in Rats

The pharmacokinetic data presented above were obtained through the following experimental workflow:

-

Animal Model: Rats were used as the in vivo model for the study.

-

Drug Administration: Bufei Huoxue capsules, containing Astragalus mongholicus as the principal herb, were orally administered to the rats.

-

Sample Collection: Blood samples were collected at 15 distinct time points following administration.

-

Sample Analysis: The concentration of Methylnissolin in the blood samples was quantified using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1]

Caption: Workflow for the in vivo pharmacokinetic study of Methylnissolin in rats.

In Vivo Metabolism of Methylnissolin

Methylnissolin undergoes metabolic transformation in the body, primarily in the intestine and liver. Its metabolic fate involves several biotransformation pathways.

Metabolites and Metabolic Pathways

In vivo and in vitro studies have identified the primary metabolites and metabolic reactions of Methylnissolin.

-

Major Metabolites: The main metabolites of Methylnissolin are glucuronic acid compounds.[1] These glucuronidated forms have been detected in various biological samples, including rat plasma, urine, and bile, as well as in human and pig urine.[1]

-

Phase I Metabolism: A study using a rat liver S9 incubation system to simulate Phase I metabolism identified 40 different metabolites and one degradation product. The predominant biotransformation pathways were identified as:

Methylnissolin itself is considered an important metabolic precursor that is involved in various metabolic reactions within the body.[1]

Experimental Protocols: Metabolism Studies

The metabolic profile of Methylnissolin was elucidated using the following experimental methodologies:

-

Intestinal Metabolism: A modified rat everted sac experiment was employed to demonstrate that Methylnissolin is absorbed and metabolized by the intestine.[1]

-

In Vivo Metabolite Identification: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) was used to detect and identify the glucuronic acid products of Methylnissolin in rat plasma following administration.[1]

-

In Vitro Hepatic Metabolism: A rat liver S9 incubation system was utilized to simulate the Phase I metabolism of Methylnissolin, allowing for the identification of numerous metabolites.[1]

Caption: Overview of the in vivo metabolic pathways of Methylnissolin.

Modulation of Signaling Pathways

Upon oral administration and entry into systemic circulation, Methylnissolin and its glycosides have been found to modulate several key signaling pathways. This activity is central to its observed pharmacological effects, which include anti-inflammatory, antioxidant, and antitumor activities.[1]

The modulated signaling pathways include:

-

RIPK2/ASK1

-

PI3K/AKT

-

IκB/NF-κB

-

MAPK

-

Nrf2/HO-1[1]

Caption: Influence of Methylnissolin on key cellular signaling pathways.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (-)-Nissolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Nissolin is a naturally occurring pterocarpan, a class of isoflavonoids known for their defensive roles in plants as phytoalexins. Pterocarpans are characterized by a tetracyclic ring system, and their biological activities, including antimicrobial and potential pharmacological properties, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources of this compound and a detailed exploration of its biosynthetic pathway, drawing upon the established principles of pterocarpan biosynthesis in leguminous plants. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, plant biochemistry, and drug discovery.

Natural Sources of this compound

This compound has been identified as a phytoalexin primarily in plant species belonging to the genus Lathyrus, within the Leguminosae (Fabaceae) family.

Principal Natural Source: Lathyrus nissolia

The primary and most well-documented natural source of this compound is Lathyrus nissolia, commonly known as the grass vetchling.[1][2][3] This plant produces this compound in response to biotic and abiotic stress, a characteristic feature of phytoalexins. While other pterocarpans are found in various Lathyrus species, this compound's presence appears to be more specific.[4][5][6][7]

Table 1: Quantitative Yield of this compound from Lathyrus nissolia

| Plant Material | Elicitor/Stress Condition | Yield of this compound (µg/g fresh weight) | Reference |

| Lathyrus nissolia seedlings | Fungal elicitor | Data not available in searched literature | |

| Lathyrus nissolia leaves | UV irradiation | Data not available in searched literature |

Biosynthesis of this compound

The biosynthesis of this compound follows the general isoflavonoid pathway, culminating in the formation of the characteristic pterocarpan skeleton through a series of enzymatic reactions. The pathway can be broadly divided into three main stages: the phenylpropanoid pathway, the isoflavonoid branch, and the final pterocarpan cyclization.[8][9]

Phenylpropanoid Pathway

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.

Isoflavonoid Branch

The formation of the isoflavone core is the defining step of this branch:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.

-

Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming the isoflavone scaffold. For this compound, the likely isoflavone precursor is daidzein.[10][11][12]

-

Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of the isoflavone.

-

Isoflavone 2'-hydroxylase (I2'H): A critical enzyme that introduces a hydroxyl group at the 2'-position of the isoflavone B-ring, a prerequisite for pterocarpan cyclization.[8]

-

O-Methyltransferases (OMTs): Specific OMTs are responsible for the methylation of hydroxyl groups. In the case of this compound, an O-methyltransferase would catalyze the methylation of the hydroxyl group at the 3'-position of the isoflavone precursor.[13][14][15]

Pterocarpan Cyclization

The final step in the formation of the pterocarpan skeleton is a stereospecific cyclization:

-

Pterocarpan Synthase (PTS): This enzyme, identified as a dirigent domain-containing protein, catalyzes the dehydration and subsequent ring closure of a 2'-hydroxyisoflavanol intermediate to form the pterocarpan core.[8][16][17] The stereochemistry of the final this compound product is determined during this crucial step.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Lathyrus nissolia

This protocol outlines a general procedure for the extraction and isolation of pterocarpans from plant material, which can be adapted for this compound.

Materials:

-

Fresh or dried aerial parts of Lathyrus nissolia

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Grind the plant material to a fine powder.

-

Macerate the powdered material with MeOH at room temperature for 48-72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with hexane and then EtOAc.

-

The pterocarpans will typically be enriched in the EtOAc fraction. Concentrate the EtOAc fraction in vacuo.

-

-

Chromatographic Purification:

-

Subject the concentrated EtOAc fraction to silica gel column chromatography, eluting with a gradient of hexane and EtOAc.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values.

-

Further purify the pterocarpan-containing fractions using a Sephadex LH-20 column with MeOH as the eluent.

-

Final purification to obtain pure this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Caption: General workflow for the extraction and isolation of this compound.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes a general method for expressing and characterizing a putative biosynthetic enzyme from Lathyrus nissolia, such as an O-methyltransferase or pterocarpan synthase.

Materials:

-

Lathyrus nissolia tissue (e.g., elicitor-treated seedlings)

-

RNA extraction kit

-

Reverse transcriptase

-

PCR primers for the target gene

-

Expression vector (e.g., pET vector for E. coli or pYES2 for yeast)

-

Competent E. coli or yeast cells

-

Culture media

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

-

Substrate for the enzyme assay (e.g., a hydroxylated isoflavone for an OMT)

-

S-adenosyl-L-methionine (SAM) for OMT assays

-

LC-MS system for product analysis

Procedure:

-

Gene Cloning:

-

Extract total RNA from Lathyrus nissolia tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the target gene by PCR using specific primers.

-

Clone the PCR product into an appropriate expression vector.

-

-

Heterologous Expression:

-

Transform the expression construct into competent E. coli or yeast cells.

-

Culture the cells and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Protein Purification:

-

Harvest the cells and lyse them to release the protein.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assay:

-

Incubate the purified enzyme with its putative substrate and any necessary co-factors (e.g., SAM for OMTs) in a suitable buffer.

-

Stop the reaction and extract the products.

-

-

Product Analysis:

-

Analyze the reaction products by LC-MS to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.

-

Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.

Conclusion and Future Perspectives

This compound represents an interesting pterocarpan phytoalexin with potential biological activities. While its primary natural source has been identified as Lathyrus nissolia, further research is needed to quantify its production under various conditions and to fully elucidate the specific enzymatic steps in its biosynthesis. The protocols and pathways outlined in this guide provide a solid foundation for future investigations. Elucidating the complete biosynthetic pathway will not only enhance our understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and related compounds for potential applications in agriculture and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]

- 4. Traditionally Used Lathyrus Species: Phytochemical Composition, Antioxidant Activity, Enzyme Inhibitory Properties, Cytotoxic Effects, and in silico Studies of L. czeczottianus and L. nissolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traditionally Used Lathyrus Species: Phytochemical Composition, Antioxidant Activity, Enzyme Inhibitory Properties, Cytotoxic Effects, and in silico Studies of L. czeczottianus and L. nissolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lathyrus - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Cloning and Functional Characterization of a Novel Isoflavone 3′-O-methyltransferase from Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ENZYME - 2.1.1.398 isoflavone 3'-O-methyltransferase [enzyme.expasy.org]

- 15. EC 2.1.1.398 - isoflavone 3'-O-methyltransferase. [ebi.ac.uk]

- 16. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Toxicological Profile of Methylnissolin: A Technical Overview

Disclaimer: No specific toxicological data was found for "(-)-Nissolin" or "Nissolin." The following information is based on available data for a related compound, Methylnissolin , an isoflavonoid with a pterocarpan structure. The relevance of this data to "this compound" is undetermined.

This technical guide provides a summary of the currently limited toxicological and safety assessment data available for Methylnissolin and its glycoside derivative. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Methylnissolin and its glycoside, Methylnissolin-3-O-glucoside, are isoflavonoid compounds found exclusively in plants of the Astragalus genus.[1] While pharmacological activities, including anti-inflammatory and antitumor effects, are being explored, the toxicological profile remains largely uncharacterized.[1] Available data is limited to in vitro cytotoxicity, in silico predictions, and a single in vivo study on its glycoside.

Data Presentation

The following tables summarize the quantitative toxicological data available for Methylnissolin and its glycoside.

Table 1: In Vitro Cytotoxicity of Methylnissolin [1]

| Cell Line | Assay | Endpoint | Concentration | Exposure Time |

| SiHa (cervical cancer) | CCK8 | IC50 | 187.4 µM | 48 hours |

| Various | Not Specified | No significant cytotoxicity | 3.3–100 μM | Not Specified |

Table 2: In Silico Toxicity Predictions for Methylnissolin [1]

| Endpoint | Prediction | Probability |

| Drug-Induced Liver Injury | Moderate Risk | 0.623 |

| Ames Mutagenicity | Moderate Risk | 0.583 |

| Immunotoxicity | Active | Not Specified |

| Respiratory Toxicity | Active | Not Specified |

Table 3: In Vivo Study of Methylnissolin-3-O-glucoside in Mice [1]

| Species | Route of Administration | Dose | Duration | Observations |

| Murine | Intraperitoneal injection | 5–60 mg/kg | 7 days | Gradual weight loss trend at 60 mg/kg (not statistically significant). No organ-specific lesions in heart, liver, spleen, lungs, or kidneys upon histopathological examination. |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the referenced literature. The following provides an overview of the methodologies mentioned.

3.1 In Vitro Cytotoxicity Assay (CCK8)

-

Objective: To determine the concentration of Methylnissolin that inhibits 50% of cell viability (IC50) in SiHa cervical cancer cells.

-

Methodology: SiHa cells were treated with varying concentrations of Methylnissolin for 48 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK8) assay, which measures the activity of dehydrogenases in viable cells. The IC50 value was calculated from the dose-response curve.[1]

3.2 In Vivo Study in Murine Models

-

Objective: To evaluate the short-term in vivo effects of Methylnissolin-3-O-glucoside.

-

Methodology: Mice were administered Methylnissolin-3-O-glucoside via intraperitoneal injection at doses ranging from 5 to 60 mg/kg for 7 consecutive days. Body weight was monitored. At the end of the study, major organs (heart, liver, spleen, lungs, and kidneys) were collected for histopathological examination using Hematoxylin and Eosin (H&E) staining to assess for any organ-specific lesions.[1]

Signaling Pathways

Methylnissolin has been reported to modulate several signaling pathways, which are relevant to its pharmacological effects and potential toxicological mechanisms.

4.1 Modulated Signaling Pathways by Methylnissolin

Upon oral administration, Methylnissolin and its glycosides have been found to influence the following signaling pathways:

-

RIPK2/ASK1

-

PI3K/AKT

-

IκB/NF-κB

-

MAPK

-

Nrf2/HO-1

Caption: Signaling pathways modulated by Methylnissolin.

Conclusion

The available data on the toxicology of Methylnissolin is preliminary and insufficient to form a comprehensive safety profile. In vitro studies indicate a dose-dependent cytotoxic effect, and in silico models predict potential for liver injury and mutagenicity. A short-term in vivo study of its glycoside did not reveal significant organ toxicity at the tested doses. Further studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity assays, are necessary to thoroughly evaluate the safety of Methylnissolin for any potential therapeutic application.

References

An In-depth Technical Guide to the Anti-inflammatory and Antioxidant Properties of Methylnissolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnissolin, an isoflavonoid compound, and its glycoside derivative, Methylnissolin-3-O-glucoside, have garnered significant attention for their potent anti-inflammatory and antioxidant activities.[1] These compounds, primarily isolated from the leguminous plants of the genus Astragalus, modulate key signaling pathways involved in the body's inflammatory and oxidative stress responses.[1] This technical guide provides a comprehensive overview of the current scientific data on Methylnissolin, with a focus on its quantitative efficacy, the experimental methodologies used to determine its properties, and the underlying molecular mechanisms of action. While the initial query focused on (-)-Nissolin, the available body of research is predominantly centered on Methylnissolin; therefore, this guide will focus on the latter compound.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the biological activities of Methylnissolin and its glycoside.

Table 1: Cytotoxicity Data

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |

| Methylnissolin | SiHa (cervical cancer) | CCK-8 | 48 | 187.4[1] |

| Methylnissolin-3-O-glucoside | KYSE150 (esophageal carcinoma) | MTT | 24 | 186.44[1] |

| 48 | 119.23[1] | |||

| Normal esophageal epithelial cells | MTT | 24 | 293.27[1] | |

| 48 | 172.91[1] |

Table 2: Anti-inflammatory and Antioxidant Activity

| Compound | Assay/Effect | Cell Line/Model | Concentration | Observed Effect |

| Methylnissolin & Methylnissolin-3-O-glucoside | NF-κB Inhibition | RAW 264.7 macrophages | 3.3 µM (minimum effective concentration) | Inhibition of IκB/NF-κB signaling pathway[1] |

| Methylnissolin | IL-12 p40 Production Inhibition | LPS-induced primary bone marrow-derived dendritic cells | 25 µM | Moderate inhibitory effect[1] |

| Methylnissolin-3-O-glucoside | IL-12 p40 Production Inhibition | LPS-induced primary bone marrow-derived dendritic cells | 25 µM | Weak inhibitory effect[1] |

| Methylnissolin | In vivo anti-inflammatory | LPS/D-galactosamine-induced liver injury mouse model | 20 mg/kg (i.p.) | Significant improvement in liver pathology and reduction of inflammatory markers (IL-6, TNF-α)[1] |

| Methylnissolin-3-O-glucoside | Nrf2 Activation | ARE-luciferase reporter in HepG2 cells | 5 µM | ~2-fold enhancement of reporter gene induction[1] |

| 80 µM | ~20-fold enhancement of reporter gene induction[1] | |||